molecular formula C12H15N3O4 B13534525 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid

Cat. No.: B13534525
M. Wt: 265.26 g/mol
InChI Key: MEUGNYYOKJBAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique pyrrolo[3,4-d]pyrimidine structure, which is a bicyclic system containing both pyrrole and pyrimidine rings. The tert-butoxycarbonyl (Boc) group attached to the molecule serves as a protective group, commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2-carboxylic acid
  • 6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
  • 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Uniqueness

What sets 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid apart is its specific bicyclic structure and the presence of the Boc protective group. This combination provides unique reactivity and stability, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C12H15N3O4/c1-12(2,3)19-11(18)15-5-7-4-13-9(10(16)17)14-8(7)6-15/h4H,5-6H2,1-3H3,(H,16,17)

InChI Key

MEUGNYYOKJBAMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.